molecular formula C18H13N3O B2832196 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-95-7

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

Cat. No.: B2832196
CAS No.: 860787-95-7
M. Wt: 287.322
InChI Key: SJNKYWLPUYKYSH-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridazinone core fused with an indene ring system, along with an oxime functional group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves multiple steps, starting with the preparation of the indeno[1,2-c]pyridazinone core. One common method involves the cyclization of phenylhydrazone derivatives with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride . The oxime functional group is introduced through the reaction of the corresponding ketone with hydroxylamine hydrochloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is unique due to its combination of the pyridazinone core with the indene ring system and the presence of an oxime functional group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Biological Activity

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a compound belonging to the pyridazinone derivatives, known for their diverse pharmacological activities. Its unique structure, which includes a pyridazinone core fused with an indene ring and an oxime functional group, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H13N3O
  • Molecular Weight : 287.315 g/mol
  • CAS Number : 860787-95-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly regarding monoamine oxidase (MAO) activity. Research indicates that structural modifications at specific positions significantly influence MAO-inhibiting properties .
  • Signaling Pathways : It modulates signaling pathways related to inflammation and apoptosis, potentially impacting cellular processes such as proliferation and survival.

1. Enzyme Inhibition

Research has shown that derivatives of the indeno[1,2-c]pyridazin-5-one core exhibit significant inhibition of type B monoamine oxidase (MAO-B), which is crucial in the metabolism of neurotransmitters. The presence of specific substituents on the indeno[1,2-c]pyridazin core can enhance or reduce this inhibitory effect .

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various studies. Its structural features allow it to inhibit inflammatory mediators effectively. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. The compound's ability to induce apoptosis in cancer cell lines has been reported, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Evaluation This study highlighted the synthesis of various indeno[1,2-c]pyridazin derivatives and their evaluation as MAO-B inhibitors. The results indicated that specific substitutions significantly enhanced inhibitory activity .
Anti-inflammatory Studies Research demonstrated that compounds similar to this compound reduced inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity In vitro studies showed that this compound could induce apoptosis in certain cancer cell lines, marking it as a candidate for further anticancer research .

Properties

IUPAC Name

3-(3-methylphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-11-5-4-6-12(9-11)16-10-15-17(20-19-16)13-7-2-3-8-14(13)18(15)21-22/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEAHXQAZJATBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.